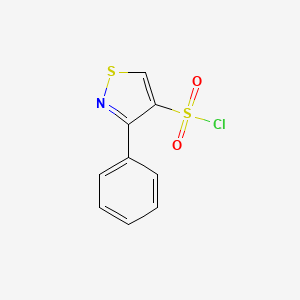

3-Phenyl-1,2-thiazole-4-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,2-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-6-14-11-9(8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJJOXYMJFRZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfur atom in the sulfonyl chloride group of 3-Phenyl-1,2-thiazole-4-sulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This electrophilicity makes it a prime target for a variety of nucleophiles, leading to the displacement of the chloride ion, a good leaving group. These reactions are fundamental to the synthesis of a wide array of sulfonamide and sulfonate ester derivatives.

The reaction of this compound with primary or secondary amines is a cornerstone of its chemistry, yielding the corresponding N-substituted sulfonamides. This transformation is a classic example of nucleophilic acyl substitution at a sulfonyl center.

The synthesis of sulfonamides from this compound and amines is typically carried out in the presence of a base. The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. If not neutralized, the HCl can protonate the amine reactant, rendering it non-nucleophilic and thus halting the reaction.

Triethylamine (Et₃N) is a commonly employed base for this purpose. mdpi.comnih.govnih.govnih.gov It is a tertiary amine and therefore does not compete with the primary or secondary amine nucleophile in reacting with the sulfonyl chloride. The reaction is generally conducted in an inert solvent, such as dioxane or ethanol, and may be heated under reflux to ensure completion. mdpi.com

4-Dimethylaminopyridine (DMAP) can also be utilized as a catalyst in these reactions. researchgate.net DMAP is a hypernucleophilic acylation catalyst and can accelerate the reaction by forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is then more readily attacked by the amine nucleophile.

A typical reaction procedure involves dissolving the amine and the base (e.g., triethylamine) in a suitable solvent, followed by the dropwise addition of a solution of this compound. The reaction mixture is then stirred, often with heating, for a period ranging from a few hours to overnight, until the reaction is complete as monitored by techniques like thin-layer chromatography (TLC).

The reaction of this compound is versatile and can be performed with a wide range of amine substrates, including aliphatic, aromatic, and heterocyclic amines.

Aliphatic Amines: Primary and secondary aliphatic amines readily react to form the corresponding sulfonamides. The nucleophilicity of aliphatic amines is generally high, leading to efficient reactions.

Aromatic Amines: Aromatic amines, such as aniline and its derivatives, are also suitable substrates. mdpi.com While generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, the reaction proceeds effectively, often with heating.

Heterocyclic Amines: Secondary amines incorporated into heterocyclic rings, such as piperidine, readily react to form the corresponding sulfonamides. Nitrogen-containing aromatic heterocycles that possess an exocyclic amino group can also be utilized.

Table 1: Examples of Sulfonamide Formation with Various Amine Substrates

| Amine Substrate | Product Structure |

|---|---|

| Aliphatic | |

| Ethylamine | N-ethyl-3-phenyl-1,2-thiazole-4-sulfonamide |

| Diethylamine | N,N-diethyl-3-phenyl-1,2-thiazole-4-sulfonamide |

| Aromatic | |

| Aniline | N,3-diphenyl-1,2-thiazole-4-sulfonamide |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-3-phenyl-1,2-thiazole-4-sulfonamide |

| Heterocyclic | |

| Piperidine | 4-(piperidin-1-ylsulfonyl)-3-phenyl-1,2-thiazole |

Note: This table represents the expected products from the reaction of this compound with the indicated amines.

In a similar fashion to amines, alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. These reactions are also typically carried out in the presence of a base, such as pyridine or triethylamine, to quench the HCl byproduct. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

While less commonly documented for this specific sulfonyl chloride, thiols can react with sulfonyl chlorides to form thiosulfonates. This reaction would also necessitate the presence of a base to deprotonate the thiol to the more nucleophilic thiolate. The resulting thiosulfonates contain a reactive S-S bond and have applications in various chemical transformations.

Formation of Sulfonamides via Reaction with Amines

Electrophilic Reactions of the Thiazole (B1198619) Ring System

The thiazole ring in this compound is an aromatic system and can undergo electrophilic aromatic substitution. wikipedia.orgpharmaguideline.com The regioselectivity of these reactions is influenced by the electronic properties of the existing substituents. The phenyl group at the 3-position and the sulfonyl chloride group at the 4-position will direct incoming electrophiles. Based on the general principles of electrophilic substitution on thiazole rings, the C5 position is the most likely site for electrophilic attack, as it is typically the most electron-rich position. pharmaguideline.com However, the strong electron-withdrawing nature of the sulfonyl chloride group at the adjacent C4 position would deactivate the ring towards electrophilic attack.

Detailed research findings on specific electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are not extensively available in the public domain. Such reactions would likely require forcing conditions due to the deactivating effect of the sulfonyl chloride group.

Radical Reactions Involving the Sulfonyl Chloride Group

Sulfonyl chlorides are well-established precursors for sulfonyl radicals (R-SO₂•). The S-Cl bond can be cleaved homolytically, often facilitated by light (photoredox catalysis), heat, or radical initiators. nih.govnih.govresearchgate.net In the case of this compound, visible-light photoredox catalysis could generate the 3-phenyl-1,2-thiazol-4-ylsulfonyl radical.

This highly reactive intermediate can participate in a variety of radical transformations. A prominent application is the radical addition to unsaturated systems like alkenes and alkynes. rsc.org For example, the photoredox-catalyzed hydrosulfonylation of alkenes with sulfonyl chlorides, using a hydrogen atom donor like tris(trimethylsilyl)silane, provides a direct route to sulfones. nih.gov This method is known for its high functional group tolerance and operational simplicity. nih.gov The 3-phenyl-1,2-thiazol-4-ylsulfonyl radical could add to an alkene to form a carbon-centered radical, which is then reduced to yield the corresponding sulfone product.

| Reaction Type | Initiation Method | Key Intermediate | Potential Product(s) |

|---|---|---|---|

| Radical Hydrosulfonylation of Alkenes | Visible Light Photoredox Catalysis | 3-Phenyl-1,2-thiazol-4-ylsulfonyl radical | β-Alkyl-3-phenyl-1,2-thiazole-4-sulfones |

| Radical Addition to Alkynes | Photochemical or Thermal | 3-Phenyl-1,2-thiazol-4-ylsulfonyl radical | Vinyl sulfones |

Cycloaddition Reactions (e.g., [2+2] Annulations with Unsaturated Compounds)

This compound can serve as a precursor for sulfene (3-phenyl-1,2-thiazol-4-ylsulfene), a highly reactive intermediate, which can undergo cycloaddition reactions. acs.org Sulfenes, generated in situ, readily participate in [2+2] cycloadditions with electron-rich alkenes (enamines), alkynes (ynamines), and carbonyl compounds. acs.orgnih.gov

The reaction with an aldehyde, for instance, would proceed via a Lewis acid/base catalyzed [2+2] cycloaddition to yield a four-membered cyclic sulfonate ester, known as a β-sultone. nih.gov These strained heterocycles are valuable synthetic intermediates for accessing a range of sulfur-containing compounds. nih.gov

While [2+2] cycloadditions are characteristic of the derived sulfene, the sulfonyl chloride moiety itself is not typically involved directly in cycloadditions. However, related compounds like dienyl sulfones are known to participate in [4+2] Diels-Alder reactions, acting as either the diene or the dienophile. acs.org

Rearrangement and Transformation Mechanisms (e.g., Sulfene Generation)

A primary transformation mechanism for sulfonyl chlorides containing an α-hydrogen (which is not present in this aromatic system) is the generation of sulfenes (R₂C=SO₂). For aryl sulfonyl chlorides, this is not a direct pathway. However, the sulfonyl chloride group can be transformed into other functionalities that undergo rearrangements.

The most relevant transformation in this context remains the generation of a sulfene-like reactive species under specific conditions, although not via the typical base-induced elimination of HCl from an alkylsulfonyl chloride. Nevertheless, the concept of generating a reactive SO₂-containing species that can be trapped is a key transformation pathway. For instance, treatment with a strong base in the presence of a trapping agent could potentially lead to products derived from a transient aryne or related intermediate, followed by reaction with the sulfonyl group, although such pathways are speculative without experimental evidence. The generation of sulfenes from sulfonyl chlorides by reaction with a tertiary amine is a well-documented process. acs.org The sulfene intermediate is highly electrophilic and reacts rapidly with available nucleophiles or dipolarophiles.

Functional Group Compatibility and Chemoselectivity

The presence of multiple reactive sites in this compound necessitates careful consideration of functional group compatibility and chemoselectivity in synthetic design.

Sulfonyl Chloride Group: This is the most reactive electrophilic site in the molecule. It reacts readily with a wide range of nucleophiles, including water, alcohols, amines, and organometallic reagents. cbijournal.com This high reactivity can be exploited for the synthesis of sulfonamides, sulfonate esters, and sulfones. However, it also means that many reagents intended to react with the thiazole or phenyl rings must be compatible with the sulfonyl chloride group, or this group must be protected or transformed beforehand.

Thiazole Ring: The thiazole ring is a stable aromatic system but can undergo certain reactions. The C2-H bond in thiazoles can be deprotonated by strong bases like organolithium reagents, creating a nucleophilic center. pharmaguideline.com The ring nitrogen is basic and can be protonated or alkylated. pharmaguideline.com

Phenyl Ring: The phenyl group is susceptible to electrophilic aromatic substitution, as discussed in section 3.2.1. It is generally less reactive than the sulfonyl chloride group towards nucleophiles.

Achieving chemoselectivity often relies on exploiting the inherent differences in reactivity. For example, the reaction of m-(chlorosulfonyl)benzoyl chloride with amines demonstrates that the aroyl chloride is more reactive than the sulfonyl chloride, allowing for selective amide formation. nih.gov In the case of this compound, nucleophilic attack will almost exclusively occur at the sulfonyl chloride group under standard conditions. Reactions at the other positions would require specific reagents and conditions designed to either enhance the reactivity of those sites or temporarily deactivate the sulfonyl chloride.

Computational Chemistry and Theoretical Modeling of 3 Phenyl 1,2 Thiazole 4 Sulfonyl Chloride

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of molecules. mdpi.com This approach is centered on the principle that the energy of a molecule can be determined from its electron density. DFT is widely employed to predict a variety of molecular properties with a favorable balance between computational cost and accuracy.

A fundamental application of DFT is the optimization of a molecule's ground state geometry. mdpi.com This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For 3-Phenyl-1,2-thiazole-4-sulfonyl chloride, this involves calculating bond lengths, bond angles, and dihedral angles that constitute its most stable form. The optimized geometry is crucial as it forms the basis for all other computational property predictions.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-S (thiazole) | 1.72 Å |

| C-N (thiazole) | 1.38 Å | |

| C=C (thiazole) | 1.37 Å | |

| S-O (sulfonyl) | 1.43 Å | |

| S-Cl (sulfonyl) | 2.07 Å | |

| Bond Angle | C-S-C (thiazole) | 92.5° |

| O-S-O (sulfonyl) | 120.1° | |

| C-S-Cl (sulfonyl) | 105.8° |

Once the optimized geometry is obtained, DFT calculations can be extended to predict various spectroscopic properties. mdpi.comuni.lu By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. dergipark.org.trmdpi.com This involves calculating the magnetic shielding of each nucleus in the presence of an external magnetic field. The predicted chemical shifts for ¹H and ¹³C nuclei are invaluable for interpreting experimental NMR spectra and confirming the structural assignments of this compound.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Functional Group/Atom | Predicted Value |

|---|---|---|

| Vibrational Frequency (IR) | S=O stretch (asymmetric) | 1380 cm⁻¹ |

| S=O stretch (symmetric) | 1185 cm⁻¹ | |

| C=N stretch (thiazole) | 1610 cm⁻¹ | |

| ¹H NMR Chemical Shift | Phenyl protons | 7.4 - 7.8 ppm |

| Thiazole (B1198619) proton | 8.1 ppm | |

| ¹³C NMR Chemical Shift | Phenyl carbons | 125 - 135 ppm |

| Thiazole carbons | 140 - 165 ppm |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide critical information about a molecule's nucleophilic and electrophilic nature.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus indicating its nucleophilicity. youtube.com For this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, likely the phenyl ring and the thiazole moiety. The energy of the HOMO is a key indicator of the molecule's ionization potential; a higher HOMO energy suggests greater ease of electron donation.

The LUMO is the lowest energy orbital that is devoid of electrons and signifies the molecule's capacity to accept electrons, which is indicative of its electrophilicity. youtube.comresearchgate.net In this compound, the LUMO is anticipated to be localized around the electron-deficient sulfonyl chloride group, particularly the sulfur atom. This localization suggests that this region is the most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 3: Frontier Molecular Orbital Properties for this compound

| Orbital | Predicted Energy | Primary Location of Electron Density |

|---|---|---|

| HOMO | -7.2 eV | Phenyl ring, Thiazole ring |

| LUMO | -1.5 eV | Sulfonyl chloride group |

| HOMO-LUMO Gap | 5.7 eV | - |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue representing areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the thiazole ring, highlighting their nucleophilic character. Conversely, a positive potential (blue) would be expected around the sulfur atom of the sulfonyl chloride group and the hydrogen atoms, indicating these as electrophilic centers. This visual representation of charge distribution complements the insights gained from FMO analysis, offering a more complete picture of the molecule's reactivity. researchgate.net

Mulliken Population Analysis for Atomic Charge Distribution

In thiazole derivatives, the nitrogen atom typically exhibits a negative charge due to its higher electronegativity, making it a potential site for electrophilic attack. The sulfur atom's charge can vary depending on its environment; in a sulfonyl group, it is highly positive (electron-deficient) due to the presence of two electronegative oxygen atoms. The carbon atoms within the thiazole ring will have varying charges influenced by the adjacent heteroatoms and substituents.

Research on other benzothiazole (B30560) derivatives using Density Functional Theory (DFT) has shown that oxygen atoms generally carry a negative charge, while the sulfur atom in a sulfonyl-like group is positively charged. researchgate.net This suggests that in this compound, the oxygen atoms of the sulfonyl chloride group will be strongly negative, and the sulfur atom will be significantly positive. The phenyl ring will exhibit a complex charge distribution with the carbon atom attached to the thiazole ring having a slightly different charge compared to the other carbons.

Table 1: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound based on Analogous Compounds

| Atom | Hypothetical Charge (arbitrary units) |

| N (Thiazole) | -0.4 to -0.6 |

| S (Thiazole) | +0.2 to +0.4 |

| C4 (Thiazole) | +0.1 to +0.3 |

| S (Sulfonyl) | +1.2 to +1.6 |

| O (Sulfonyl) | -0.6 to -0.8 |

| Cl (Sulfonyl) | -0.1 to -0.3 |

This table is illustrative and based on computational studies of similar molecular fragments. The actual charges would require specific DFT calculations for the molecule.

Reaction Mechanism Studies through Transition State Calculations

Transition state calculations are crucial for elucidating reaction mechanisms by identifying the highest energy point along the reaction coordinate. While no specific transition state calculations for reactions involving this compound have been published, studies on the reactivity of isothiazoles and other sulfonyl chlorides provide valuable models for its potential chemical behavior.

For instance, DFT studies on the reaction of isothiazolin-3-one with sulfuryl chloride (SO2Cl2) have identified transition state structures and calculated activation energies. physchemres.org These studies indicate that the reaction proceeds through a transition state where new bonds are partially formed before the final products are generated. The activation energies determined from these calculations help in predicting the kinetic favorability of different reaction pathways.

In the case of this compound, the sulfonyl chloride group is a key reactive site. Reactions with nucleophiles, such as amines or alcohols, would likely proceed via a nucleophilic attack on the electron-deficient sulfur atom. Transition state calculations for such a reaction would model the approach of the nucleophile, the elongation of the S-Cl bond, and the formation of the new S-Nucleophile bond. The phenyl and thiazole moieties would influence the stability of the transition state through electronic and steric effects.

Table 2: Illustrative Parameters from a Hypothetical Transition State Calculation for the Reaction of this compound with a Nucleophile (e.g., Ammonia)

| Parameter | Hypothetical Value |

| Activation Energy (Ea) | 15-25 kcal/mol |

| S-Cl bond length in transition state | ~2.5 Å (elongated from ground state) |

| S-N (nucleophile) bond length in transition state | ~2.0 Å (partially formed) |

| Imaginary Frequency | -200 to -400 cm⁻¹ |

This data is hypothetical and intended to illustrate the type of information obtained from transition state calculations.

Solvation Models in Computational Studies

Solvation models are essential in computational chemistry for accurately describing the behavior of molecules in solution, as the solvent can significantly influence molecular properties and reactivity. For a polar molecule like this compound, the choice of solvent is expected to have a considerable impact on its electronic structure and reaction pathways.

Computational studies on sulfonamides have utilized various solvation models, such as the Jouyban-Acree model, to predict their solubility in different solvent mixtures. researchgate.net These models often incorporate parameters that account for solute-solvent interactions. For quantum chemical calculations, implicit solvation models like the Polarizable Continuum Model (PCM) are commonly used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

The application of a solvation model to this compound would be crucial for studying its reactions in solution. For example, in a polar protic solvent, hydrogen bonding interactions with the nitrogen atom of the thiazole ring and the oxygen atoms of the sulfonyl group could stabilize the ground state and transition states differently compared to a nonpolar solvent. This, in turn, would affect the reaction rates and product distributions. Studies on other thiazole derivatives have shown that solvent polarity can influence their UV-visible absorption spectra, indicating a change in their electronic structure. ekb.eg

Table 3: Common Solvation Models and Their Potential Application to this compound

| Solvation Model | Description | Potential Application |

| Polarizable Continuum Model (PCM) | Treats the solvent as a continuous dielectric medium. | Calculating the effect of solvent polarity on the electronic structure and reactivity. |

| SMD (Solvation Model based on Density) | A universal solvation model based on the quantum mechanical charge density of a solute. | Predicting solvation free energies in various solvents. |

| Explicit Solvation | Includes individual solvent molecules in the calculation. | Studying specific solute-solvent interactions, such as hydrogen bonding. |

Future Research Directions and Perspectives

Exploration of Novel, More Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of sustainable routes to 3-phenyl-1,2-thiazole-4-sulfonyl chloride that adhere to the principles of green chemistry. This includes exploring catalyst-free reactions, the use of greener solvents like water or deep eutectic solvents, and employing energy-efficient methods such as microwave or ultrasound-assisted synthesis. bepls.com The goal would be to devise protocols that offer high yields, minimize waste generation, and avoid the use of hazardous reagents.

Investigation of Unexplored Reactivity Pathways

The reactivity of this compound is a fertile ground for investigation. As a sulfonyl chloride, it is expected to readily react with a variety of nucleophiles. Systematic studies on its reactions with amines, alcohols, thiols, and organometallic reagents would be invaluable. ekb.eg Furthermore, exploring its potential in less common transformations, such as transition-metal-catalyzed cross-coupling reactions or radical-based processes, could unveil novel reactivity patterns and lead to the synthesis of diverse and complex molecular architectures.

Development of Catalytic Asymmetric Transformations Utilizing the Compound

The development of catalytic asymmetric methods is crucial for the synthesis of enantiomerically pure compounds, which are of paramount importance in medicinal chemistry and materials science. Future work could focus on utilizing this compound as a key building block in asymmetric catalysis. This could involve its use as a chiral derivatizing agent or as a precursor to chiral ligands for transition metal catalysts. The design of novel chiral catalysts based on the 1,2-thiazole scaffold could open up new avenues in asymmetric synthesis.

Advanced Computational Studies on Reaction Dynamics and Selectivity

Computational chemistry offers powerful tools to understand and predict chemical reactivity. Advanced computational studies, such as Density Functional Theory (DFT) calculations, can provide deep insights into the reaction mechanisms, transition states, and selectivity of reactions involving this compound. Such studies can help in rationalizing experimental observations and in the predictive design of new reactions and catalysts with enhanced efficiency and selectivity.

Integration into Multi-Component Reactions for Enhanced Complexity

Multi-component reactions (MCRs) are highly efficient processes that allow the synthesis of complex molecules from three or more starting materials in a single step. Investigating the integration of this compound into novel MCRs is a promising research direction. nih.gov This could lead to the rapid and efficient construction of diverse molecular scaffolds with potential biological activities, contributing to the development of new chemical libraries for drug discovery. chemscene.com

Design of Structurally Related Analogs for Chemical Research Tools

The structural framework of this compound can serve as a template for the design and synthesis of a variety of analogs. By systematically modifying the phenyl group and exploring different substitution patterns on the thiazole (B1198619) ring, a library of related compounds can be generated. These analogs could be valuable as chemical probes and research tools to investigate biological processes or to serve as building blocks in the synthesis of functional materials.

Q & A

Q. What is the established synthetic route for 3-phenyl-1,2-thiazole-4-sulfonyl chloride?

- Methodological Answer : The synthesis involves two key steps: (1) Cyclization of a thioamide precursor using Lawesson’s reagent to form the thiazole core, and (2) oxidative chlorination with Cl₂ or SOCl₂ to introduce the sulfonyl chloride group. For example, ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate can be cyclized under reflux with Lawesson’s reagent, followed by chlorination at 0–5°C to yield the target compound . Purification is typically achieved via silica gel chromatography using a hexane/ethyl acetate gradient .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) confirm the phenyl group, while the sulfonyl chloride moiety appears as a singlet in ¹³C NMR (~120 ppm).

- IR Spectroscopy : S=O stretching vibrations at 1360–1180 cm⁻¹ are diagnostic for sulfonyl chlorides.

- LC-MS : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., ~243.7 g/mol) .

Q. What are the critical storage conditions to prevent hydrolysis of this compound?

- Methodological Answer : Store under anhydrous conditions in a desiccator with molecular sieves (3 Å). Avoid exposure to moisture or basic media, which accelerate hydrolysis. For long-term stability, seal in amber vials under nitrogen .

Advanced Research Questions

Q. How can reaction yields be optimized during the oxidative chlorination step?

- Methodological Answer :

- Catalyst Screening : Test chlorination agents like Cl₂ gas, SOCl₂, or PCl₅. SOCl₂ in DMF (0.1 eq.) has shown higher selectivity for sulfonyl chloride formation .

- Temperature Control : Maintain temperatures below 10°C to minimize side reactions (e.g., sulfonic acid formation).

- Inert Atmosphere : Use argon or nitrogen to prevent oxidation of intermediates .

Q. What strategies resolve conflicting biological activity data in sulfonamide derivatives?

- Methodological Answer :

- Orthogonal Assays : Compare results from MTT, ATP-based viability, and caspase-3 activation assays across multiple cell lines (e.g., NCI-60 panel) to rule out assay-specific artifacts .

- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient). Impurities like unreacted intermediates can skew bioactivity results .

- Dose-Response Analysis : Perform IC₅₀ determinations with at least six concentration points to validate potency trends .

Q. How can computational methods guide the design of bioactive derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses against targets like carbonic anhydrase IX. Prioritize derivatives with hydrogen bonds to catalytic zinc ions.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antitumor activity. Electron-withdrawing groups at the phenyl ring often enhance potency .

- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.